Cas no 79242-76-5 (2-(1h-pyrrol-1-yl)thiophene-3-carboxylic acid)

2-(1H-Pyrrol-1-yl)thiophene-3-carboxylic acid is a heterocyclic compound featuring a pyrrole-substituted thiophene core with a carboxylic acid functional group. This structure confers versatility in synthetic applications, particularly as a building block in pharmaceuticals, agrochemicals, and materials science. The carboxylic acid moiety allows for further derivatization via amidation, esterification, or metal-catalyzed coupling reactions, while the pyrrole-thiophene framework contributes to π-conjugation, making it useful in optoelectronic materials. Its well-defined reactivity profile and stability under standard conditions enhance its utility in multistep syntheses. The compound is typically characterized by NMR, HPLC, and mass spectrometry to ensure high purity, meeting rigorous research and industrial standards.
2-(1h-pyrrol-1-yl)thiophene-3-carboxylic acid structure
79242-76-5 structure
Product Name:2-(1h-pyrrol-1-yl)thiophene-3-carboxylic acid
CAS No:79242-76-5
MF:C9H7NO2S
MW:193.222380876541
MDL:MFCD01871358
CID:554631
PubChem ID:12638569
Update Time:2025-05-21

2-(1h-pyrrol-1-yl)thiophene-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(1h-pyrrol-1-yl)thiophene-3-carboxylic acid
    • 2-pyrrol-1-ylthiophene-3-carboxylic acid
    • 2-(1-pyrrolyl)-3-thienylcarboxylic acid
    • 2-pyrrolylthiophene-3-carboxylic acid
    • acide (pyrrolyl-1)-2 theonique-3
    • J-505369
    • 2-(1h-pyrrol-1-yl)thiophene-3-carboxylicacid
    • DTXSID80505265
    • E76810
    • MFCD01871358
    • 79242-76-5
    • HGVFZWBIJVXWGG-UHFFFAOYSA-N
    • AKOS000138639
    • SB62800
    • TS-02739
    • SCHEMBL9672332
    • CS-0199240
    • 2-(1H-Pyrrol-1-yl)-3-thiophenecarboxylic acid
    • DB-391277
    • 2-(PYRROL-1-YL)THIOPHENE-3-CARBOXYLIC ACID
    • MDL: MFCD01871358
    • Inchi: 1S/C9H7NO2S/c11-9(12)7-3-6-13-8(7)10-4-1-2-5-10/h1-6H,(H,11,12)
    • InChI Key: HGVFZWBIJVXWGG-UHFFFAOYSA-N
    • SMILES: S1C=CC(C(=O)O)=C1N1C=CC=C1

Computed Properties

  • Exact Mass: 193.02000
  • Monoisotopic Mass: 193.01974964g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 70.5Ų

Experimental Properties

  • PSA: 70.47000
  • LogP: 2.23700

2-(1h-pyrrol-1-yl)thiophene-3-carboxylic acid Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(1h-pyrrol-1-yl)thiophene-3-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:79242-76-5)2-(1h-pyrrol-1-yl)thiophene-3-carboxylic acid
Order Number:A1091023
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:03
Price ($):194.0/671.0
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Additional information on 2-(1h-pyrrol-1-yl)thiophene-3-carboxylic acid

2-(1H-Pyrrol-1-yl)Thiophene-3-Carboxylic Acid (CAS No. 79242-76-5): A Comprehensive Overview

2-(1H-Pyrrol-1-yl)Thiophene-3-Carboxylic Acid, a compound with the CAS registry number 79242-76-5, is an intriguing organic molecule that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which combines a thiophene ring system with a pyrrole substituent and a carboxylic acid group. The combination of these functional groups imparts distinctive chemical and physical properties, making it a subject of interest for both academic research and industrial applications.

The molecular structure of 2-(1H-Pyrrol-1-yl)Thiophene-3-Carboxylic Acid is defined by its thiophene core, a five-membered aromatic ring containing one sulfur atom. Attached to this thiophene ring is a pyrrole group at the 1-position, which introduces additional aromaticity and potential for hydrogen bonding due to the nitrogen atom in the pyrrole ring. The carboxylic acid group at the 3-position further enhances the compound's chemical reactivity and functional versatility. This combination of structural features makes 79242-76-5 a valuable building block in organic synthesis.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-(1H-Pyrrol-1-yl)Thiophene-3-Carboxylic Acid through various methodologies. One notable approach involves the use of coupling reactions, such as the Suzuki-Miyaura coupling, which allows for precise control over the substitution pattern on the thiophene ring. Additionally, researchers have explored the use of microwave-assisted synthesis to enhance reaction efficiency and reduce reaction times. These developments underscore the importance of 79242-76-5 as a key intermediate in the construction of more complex molecular architectures.

The electronic properties of 2-(1H-Pyrrol-1-yl)Thiophene-3-Carboxylic Acid make it an attractive candidate for applications in materials science, particularly in the realm of organic electronics. The thiophene moiety is known for its conjugated π-system, which facilitates electron delocalization and contributes to semiconductor properties. Incorporating this compound into polymer frameworks or as part of self-assembled monolayers has shown promise in improving charge transport characteristics in organic field-effect transistors (OFETs). Furthermore, its ability to form hydrogen bonds due to the carboxylic acid group enhances its compatibility with polar solvents and substrates, broadening its applicability in material design.

In pharmacology, 79242-76-5 has been investigated for its potential as a bioactive molecule. Studies have demonstrated that this compound exhibits moderate anti-inflammatory and antioxidant activities, suggesting its potential utility in drug discovery programs targeting inflammatory diseases and oxidative stress-related conditions. Moreover, its structural similarity to certain natural products has led researchers to explore its role as a lead compound for developing novel therapeutic agents.

Recent research has also focused on the environmental fate and toxicity of 2-(1H-Pyrrol-1-yl)Thiophene-3-Carboxylic Acid, particularly in light of its increasing use in industrial applications. Studies indicate that this compound undergoes biodegradation under aerobic conditions, with microbial communities playing a significant role in its transformation. However, further investigations are required to fully understand its long-term environmental impact and ensure sustainable practices in its production and utilization.

In conclusion, 2-(1H-Pyrrol-1-yL)Thiophene-3-Carboxylic Acid (CAS No. 79242-765) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, coupled with advancements in synthetic methodologies and material science applications, positions it as a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in shaping future innovations across multiple fields.

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Amadis Chemical Company Limited
(CAS:79242-76-5)2-(1h-pyrrol-1-yl)thiophene-3-carboxylic acid
A1091023
Purity:99%/99%
Quantity:1g/5g
Price ($):194.0/671.0
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